Pharmacological Potency of (S,S)-2,4-Dimethylazetidine-Lysergamide vs. LSD and Other Diastereomers
The (S,S)-(+)-2,4-dimethylazetidine-derived lysergamide (LSZ) demonstrated superior pharmacological activity compared to the reference compound LSD and other 2,4-dimethylazetidine diastereomers. Specifically, (S,S)-LSZ was slightly more potent than LSD itself in a rat two-lever drug discrimination model [1]. This same diastereomer also exhibited the highest affinity and functional potency at the rat serotonin 5-HT2A receptor, the presumed target for hallucinogenic agents, and a receptor affinity profile most similar to LSD. In contrast, both the cis- and the (R,R)-trans-dimethylazetidine-derived lysergamides were less potent in all relevant assays [1].
| Evidence Dimension | In vivo potency (LSD-like behavioral activity) |
|---|---|
| Target Compound Data | (S,S)-(+)-2,4-dimethylazetidine lysergamide (LSZ) |
| Comparator Or Baseline | LSD (N,N-diethyllysergamide) |
| Quantified Difference | LSZ was 'slightly more potent than LSD itself' in the rat drug discrimination model. |
| Conditions | Rat two-lever drug discrimination model |
Why This Matters
This quantitative, head-to-head comparison proves that the (S,S) stereoisomer of this specific building block provides superior activity in a key pharmacological model, directly justifying its selection over other isomers for neuroscience research.
- [1] Nichols, D. E., et al. (2002). Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). Journal of Medicinal Chemistry, 45(19), 4344-4349. View Source
